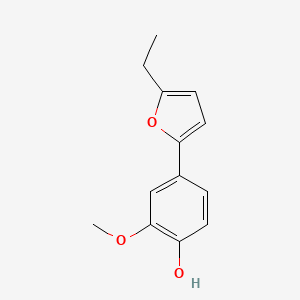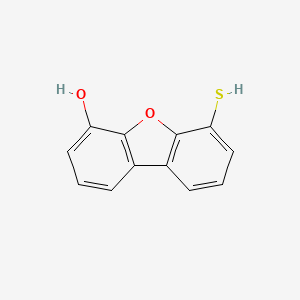
4-Mercapto-6-hydroxydibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Mercapto-6-hydroxydibenzofuran is a chemical compound with the molecular formula C12H8O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-6-hydroxydibenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves optimized processes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades or proton quantum tunneling to construct complex benzofuran ring systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Mercapto-6-hydroxydibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or mercapto groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-Mercapto-6-hydroxydibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Mercapto-6-hydroxydibenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxybenzofuran: Shares the benzofuran core but lacks the mercapto group.
4-Mercaptobenzothiazole: Contains a mercapto group but has a different heterocyclic structure.
Mercapto-coumarins: Similar in having a mercapto group but differ in the core structure
Uniqueness: 4-Mercapto-6-hydroxydibenzofuran is unique due to the presence of both hydroxyl and mercapto groups on the benzofuran core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects.
Eigenschaften
Molekularformel |
C12H8O2S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
6-sulfanyldibenzofuran-4-ol |
InChI |
InChI=1S/C12H8O2S/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1-6,13,15H |
InChI-Schlüssel |
KIENRBSPTBMJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC=C3S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)

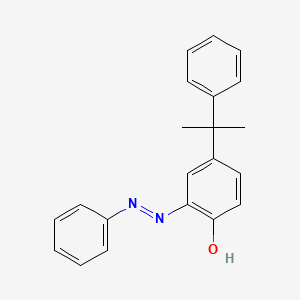
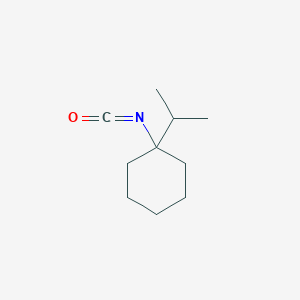


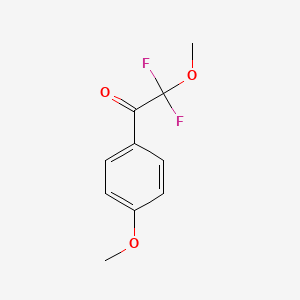
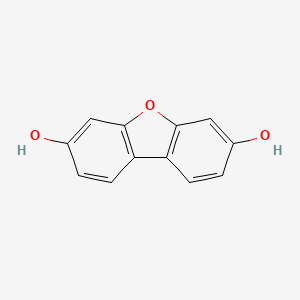
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
